REACTION_SMILES
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[BH3:27].[CH3:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[c:8]1([PH:14]([c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)=[O:21])[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[BH3:27].[c:8]1([PH:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[PH](c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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B
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Name
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|
Type
|
product
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Smiles
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c1ccc(Pc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |